molecular formula C16H20F6N2O2 B5061058 N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea

N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea

Cat. No. B5061058
M. Wt: 386.33 g/mol
InChI Key: UMFAVILLCBEMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-butoxyphenyl)urea, commonly known as TFB, is a chemical compound that has gained interest in scientific research due to its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-107°C. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.

Mechanism of Action

TFB inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of cellular processes that are regulated by the targeted protein kinase, such as cell proliferation, survival, and metabolism.
Biochemical and physiological effects:
TFB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and modulation of cellular metabolism. TFB has also been shown to affect various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

TFB has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and ability to inhibit specific protein kinases. However, TFB also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on TFB, including the development of more potent and selective protein kinase inhibitors, the identification of new protein kinase targets, and the investigation of the potential use of TFB in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of TFB and its effects on cellular processes and signaling pathways.

Synthesis Methods

TFB can be synthesized using various methods, including the reaction of 4-butoxyaniline with 1,1,1-trifluoro-3-chloro-2-propanol, followed by the reaction of the resulting intermediate with urea. Another method involves the reaction of 4-butoxyaniline with 1,1,1-trifluoro-2-propanol, followed by the reaction of the resulting intermediate with phosgene and then with ammonia. These methods have been reported to yield TFB with high purity and yield.

Scientific Research Applications

TFB has been studied for its potential applications in scientific research, including as a protein kinase inhibitor, an anti-tumor agent, and as a tool for studying the role of protein kinases in cellular processes. TFB has been shown to inhibit the activity of various protein kinases, including AKT, PDK1, and SGK3, which are involved in cell proliferation, survival, and metabolism. TFB has also been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer and leukemia.

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F6N2O2/c1-3-5-10-26-12-8-6-11(7-9-12)23-13(25)24-14(4-2,15(17,18)19)16(20,21)22/h6-9H,3-5,10H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFAVILLCBEMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

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